

An In-depth Technical Guide to Trifluoroacetic Anhydride (CAS 407-25-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoroacetic anhydride*

Cat. No.: *B123094*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Trifluoroacetic anhydride** (TFAA), CAS number 407-25-0, is a powerful and versatile reagent extensively used in organic synthesis, analytical chemistry, and pharmaceutical development.^[1] As the perfluorinated derivative of acetic anhydride, its potent electrophilicity, driven by the strong electron-withdrawing trifluoromethyl groups, makes it an exceptionally reactive agent for trifluoroacetylation, dehydration, and catalysis.^{[2][3]} This guide provides a comprehensive overview of TFAA, including its physicochemical properties, key reaction mechanisms, detailed experimental protocols, and critical applications in drug discovery and development, supported by structured data and visual diagrams to facilitate understanding and application in a research environment.

Physicochemical and Spectral Data

Trifluoroacetic anhydride is a colorless, volatile liquid with a sharp, pungent odor.^[4] It is highly reactive and moisture-sensitive, reacting violently with water to form trifluoroacetic acid.^{[2][5]} Due to its hazardous nature, including causing severe skin burns and being harmful if inhaled, it must be handled with appropriate personal protective equipment in a well-ventilated fume hood.^{[6][7]}

Table 1: Physical and Chemical Properties of **Trifluoroacetic Anhydride**

Property	Value	References
CAS Number	407-25-0	[8]
Molecular Formula	C ₄ F ₆ O ₃	[8]
Molecular Weight	210.03 g/mol	[9]
Appearance	Colorless liquid	[8]
Density	1.511 g/mL at 20 °C	[2] [8]
Melting Point	-65 °C (-85 °F)	[8] [10]
Boiling Point	39.5 - 40 °C (103.1 - 104 °F)	[8] [10]
Vapor Pressure	405-439 mmHg at 20-25 °C	[11]
Refractive Index	n _{20/D} 1.3	[2]
Solubility	Soluble in dichloromethane, ether, THF, acetonitrile	[2] [8]

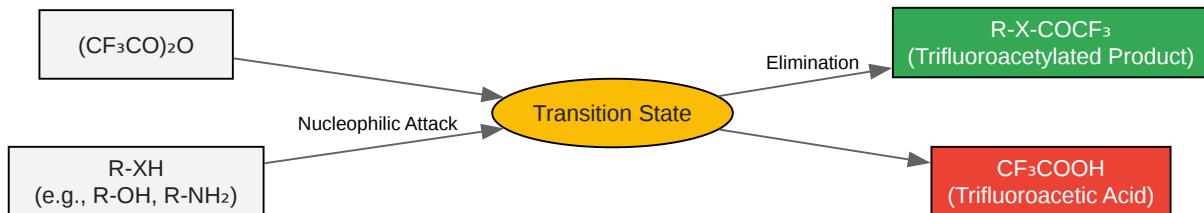
| Water Solubility | Reacts violently (hydrolysis) |[\[8\]](#)[\[12\]](#) |

Table 2: Spectroscopic Data Identifiers for **Trifluoroacetic Anhydride**

Spectroscopic Data	Key Information / Source	References
¹³ C NMR	Spectra available from ChemicalBook and SpectraBase.	[13] [14]
¹⁹ F NMR	Spectra available from SpectraBase.	[15]
IR Spectra	Spectra available from PubChem.	[9]
Mass Spectrometry	GC-MS data available from PubChem.	[9]

| Raman Spectra | Spectra available from PubChem. |[\[9\]](#) |

Core Reactivity and Mechanisms


TFAA's primary utility stems from its function as a strong electrophile. It is significantly more reactive than acetic anhydride due to the inductive effect of the three fluorine atoms on each acetyl group, which withdraws electron density from the carbonyl carbons.[\[3\]](#) This makes it an excellent reagent for a variety of chemical transformations.

Trifluoroacetylation

TFAA is a premier reagent for introducing the trifluoroacetyl (-COCF₃) group onto nucleophiles such as alcohols, phenols, and amines.[\[16\]](#) This reaction is fundamental in:

- Protecting Groups: The trifluoroacetyl group serves as a stable protecting group for amines and alcohols during multi-step syntheses.[\[17\]](#)
- Analytical Derivatization: It increases the volatility and electron-capture detection sensitivity of compounds for gas chromatography (GC) analysis.[\[16\]](#)[\[18\]](#)

The general mechanism involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of TFAA, followed by the elimination of a trifluoroacetate anion, resulting in the trifluoroacetylated substrate and trifluoroacetic acid as a byproduct.[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: General mechanism of trifluoroacetylation using TFAA.

Dehydration and Condensation Reactions

TFAA is a powerful dehydrating agent used to promote condensation reactions.[\[8\]](#)[\[17\]](#) A notable application is the conversion of primary amides and oximes to nitriles. It is also used as a desiccant for its parent acid, trifluoroacetic acid.[\[8\]](#)

Swern Oxidation (TFAA/DMSO System)

TFAA can be used as an activator for dimethyl sulfoxide (DMSO) in the Swern oxidation to convert primary and secondary alcohols to aldehydes and ketones, respectively.[\[19\]](#)[\[20\]](#) While oxalyl chloride is more common, TFAA allows the reaction to be conducted at slightly higher temperatures (up to -30 °C).[\[8\]](#)[\[19\]](#) The reaction proceeds via the formation of a trifluoroacetoxydimethylsulfonium trifluoroacetate intermediate, which then reacts with the alcohol.[\[21\]](#)

Applications in Drug Development

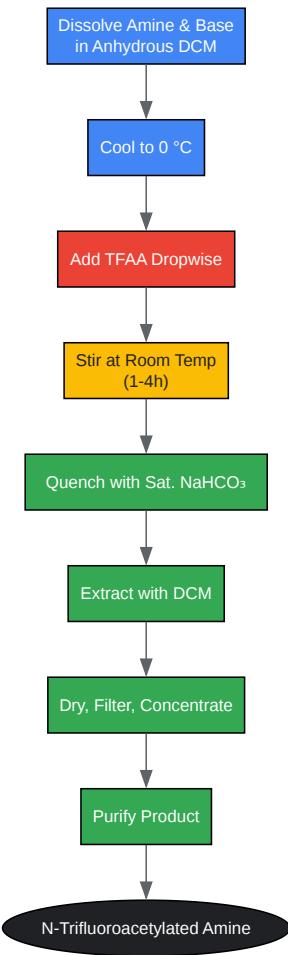
The unique properties of TFAA make it an indispensable tool in the pharmaceutical industry.[\[17\]](#)

- Fluorine Chemistry: The introduction of trifluoromethyl groups (-CF₃) into drug candidates can significantly enhance their metabolic stability, bioavailability, lipophilicity, and binding affinity.[\[22\]](#)[\[23\]](#) TFAA is a key reagent for installing the related trifluoroacetyl group, which can be a precursor or a critical part of the final active pharmaceutical ingredient (API).[\[17\]](#)[\[22\]](#)
- Peptide Synthesis: TFAA serves as an activating agent for carboxylic acids, facilitating the formation of amide bonds in peptide synthesis.
- Intermediate Synthesis: It is widely used in the large-scale manufacturing of complex pharmaceutical intermediates and APIs for various therapeutic areas, including oncology and cardiovascular diseases.[\[17\]](#)[\[22\]](#)

Experimental Protocols

Handling TFAA requires strict adherence to safety protocols due to its corrosive and moisture-sensitive nature.[\[12\]](#)[\[24\]](#) All operations should be performed in a chemical fume hood with personal protective equipment.

Protocol: General Trifluoroacetylation of an Amine


This protocol describes a representative procedure for the N-trifluoroacetylation of a primary or secondary amine.

1. Materials and Setup:

- Substrate (amine)
- **Trifluoroacetic anhydride (TFAA)**, ≥99% purity
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Anhydrous triethylamine (TEA) or pyridine (as a base to scavenge the CF_3COOH byproduct)
- Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
- Ice bath

2. Procedure:

- Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add TFAA (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the pure N-trifluoroacetylated amine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the trifluoroacetylation of an amine.

Protocol: Swern Oxidation of a Secondary Alcohol using TFAA/DMSO

This protocol provides a method for oxidizing a secondary alcohol to a ketone.[\[19\]](#)

1. Materials and Setup:

- Anhydrous dimethyl sulfoxide (DMSO)
- Anhydrous dichloromethane (DCM)
- **Trifluoroacetic anhydride (TFAA)**
- Substrate (secondary alcohol)
- Anhydrous triethylamine (TEA)
- Three-neck round-bottom flask with a thermometer, dropping funnel, and nitrogen inlet

- Dry ice/acetone bath

2. Procedure:

- Add anhydrous DCM and DMSO (2.2 eq) to the reaction flask under a nitrogen atmosphere.
- Cool the solution to between -50 °C and -60 °C using a dry ice/acetone bath.
- Slowly add TFAA (1.1 eq) to the cold DMSO solution while maintaining the temperature below -50 °C. Stir for 10 minutes.
- Add a solution of the secondary alcohol (1.0 eq) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature does not rise above -50 °C. Stir for 30 minutes.
- Slowly add anhydrous TEA (5.0 eq) to the reaction mixture.
- After 15 minutes, remove the cooling bath and allow the mixture to warm to room temperature.
- Add water to quench the reaction and transfer the mixture to a separatory funnel.
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, wash with dilute HCl, then with saturated NaHCO₃, and finally with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.
- Purify as necessary via chromatography or distillation.

Safety and Handling

Trifluoroacetic anhydride is a hazardous chemical that requires careful handling.[\[5\]](#)

- Corrosivity: It causes severe chemical burns to the skin, eyes, and respiratory tract.[\[6\]](#)[\[7\]](#)
Direct contact must be avoided.
- Reactivity: It reacts violently with water, alcohols, and strong bases.[\[5\]](#)[\[21\]](#) All reactions must be conducted under anhydrous conditions.
- Inhalation Toxicity: Vapors are harmful if inhaled, causing respiratory irritation.[\[12\]](#)[\[24\]](#)
- Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[\[6\]](#)[\[12\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.[\[24\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. grokipedia.com [grokipedia.com]
- 3. quora.com [quora.com]
- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 9. Trifluoroacetic anhydride | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. spectrabase.com [spectrabase.com]
- 14. Trifluoroacetic anhydride(407-25-0) 13C NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. covachem.com [covachem.com]
- 17. nbino.com [nbino.com]
- 18. Page loading... [guidechem.com]
- 19. chemistry-reaction.com [chemistry-reaction.com]
- 20. Swern oxidation - Wikipedia [en.wikipedia.org]
- 21. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 22. nbinno.com [nbinno.com]
- 23. datahorizzonresearch.com [datahorizzonresearch.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trifluoroacetic Anhydride (CAS 407-25-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123094#trifluoroacetic-anhydride-cas-number-407-25-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com